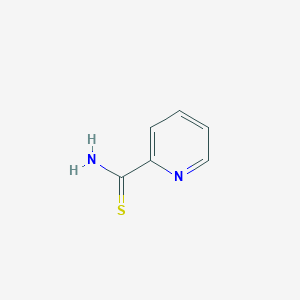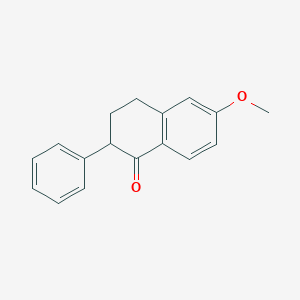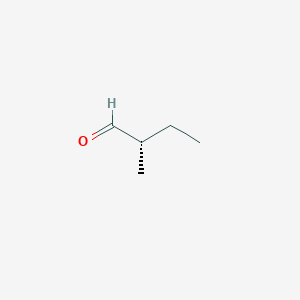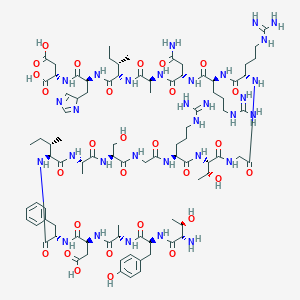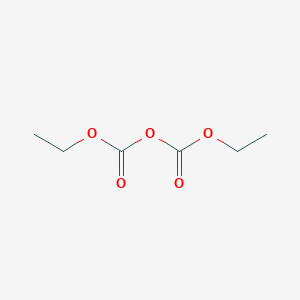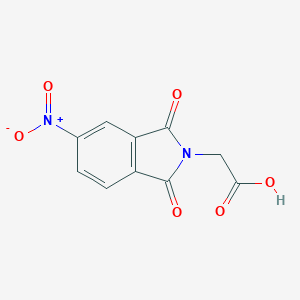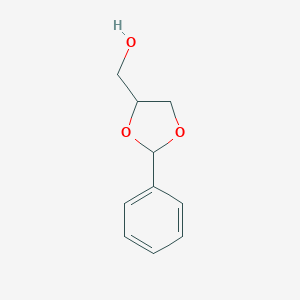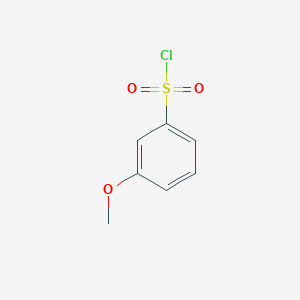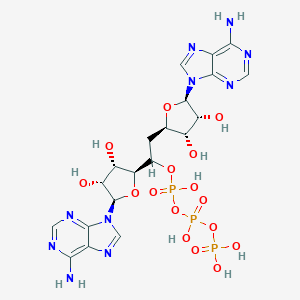
Europium nitrate
Overview
Description
Europium nitrate is a white crystalline solid with luminescent properties . It is widely used as a precursor to fabricate nanomaterials and perovskite solar cells . It is also used as a phosphor activator in the red phosphor in color TV tubes and Europium-activated Yttrium vanadate .
Synthesis Analysis
Europium nitrate can be synthesized by dissolving europium (III) oxide (Eu2O3) in dilute nitric acid . The reaction is as follows: Eu2O3 + 6 HNO3 → 2 Eu(NO3)3 + 3 H2O .Molecular Structure Analysis
The molecular formula of Europium nitrate is EuN3O9 . Its average mass is 337.979 Da and its monoisotopic mass is 338.884644 Da .Chemical Reactions Analysis
Europium nitrate reacts with some ligands to form complexes . For instance, it reacts with 1,3,5-trimesic acid, producing a europium metal-organic framework, a coordination polymer, under hydrothermal conditions . In another study, a flow chemistry-based continuous morphology-controllable precipitation strategy was developed for the synthesis of europium oxalate hydrate microparticles .Physical And Chemical Properties Analysis
Europium nitrate is a highly water-soluble crystalline compound . It is a white crystalline solid with luminescent properties .Scientific Research Applications
Display Applications
Europium(III) nitrate pentahydrate is used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors by the sol-gel method. These phosphors are utilized in display applications due to their luminescent properties .
Bioimaging and White Light-Emitting Diodes
As a dopant, Europium nitrate is employed to prepare crystalline nanophosphors. These nanophosphors are hydrophilic, making them suitable for bioimaging. They also contribute to the development of white light-emitting diodes (LEDs) due to their ability to emit white light .
Photoluminescent Materials
Europium-doped materials have been synthesized using the sol–gel method, resulting in fibrous europium tartrates and photoluminescent silica nanotubes. These materials have a wide range of applications due to their photoluminescent properties .
Biosorption Processes
In environmental science, Europium nitrate is used in biosorption processes to remove europium and other rare earth elements from aqueous solutions. This application is crucial for water purification and the recycling of rare earth elements .
Sorbent Development
A new sorbent has been developed for the extraction of Europium nitrate. The adsorption of europium(III) on this grafted resin from europium nitrate solutions is studied as a function of time at ambient temperature, which is essential for understanding the liquid–solid phase reactions involved .
Mechanism of Action
Target of Action
Europium nitrate, also known as europium(3+);trinitrate, primarily targets anions and other Lewis bases to form complexes . It is often used in the synthesis of various europium (III) complexes .
Mode of Action
Europium nitrate interacts with its targets by reacting with anions and other Lewis bases to form complexes . For example, it can react with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer, under hydrothermal conditions .
Biochemical Pathways
The biochemical pathways affected by europium nitrate are primarily related to its luminescent properties. The energy absorbed by organic ligands is transferred to europium ions through the ‘antenna effect’, resulting in intense photoluminescent properties . This is particularly evident in europium (III) complexes with ligands like β-diketones, aromatic carboxylic acids, and hydroxyl ketone .
Pharmacokinetics
It’s worth noting that europium nitrate is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of europium nitrate’s action is the formation of complexes with luminescent properties. These complexes emit a crimson red color when excited at 397 nm in the UV-vis region . This is mainly due to the most intense 5D0 → 7F2 transition . The complexes can be utilized in optoelectrical devices and semiconductors .
Action Environment
The action of europium nitrate can be influenced by environmental factors. For instance, the formation of complexes under hydrothermal conditions suggests that temperature and pressure can affect the compound’s action . Additionally, the luminescent properties of the complexes formed by europium nitrate can be influenced by the intensity and wavelength of the excitation light .
Safety and Hazards
properties
IUPAC Name |
europium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGGCOKRLXYWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu(NO3)3, EuN3O9 | |
| Record name | Europium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890643 | |
| Record name | Europium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexahydrate: White to off-white odorless crystals; [GFS Chemicals MSDS] | |
| Record name | Europium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Europium nitrate | |
CAS RN |
10138-01-9 | |
| Record name | Nitric acid, europium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What is the molecular formula and weight of europium nitrate?
A1: Europium nitrate exists primarily as the hexahydrate, with the molecular formula Eu(NO3)3·6H2O and a molecular weight of 446.06 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize europium nitrate?
A2: Researchers frequently employ X-ray diffraction (XRD) [, , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , ], transmission electron microscopy (TEM) [, , , , ], photoluminescence (PL) spectroscopy [, , , , , , , , ], Fourier-transform infrared (FTIR) spectroscopy [, , , ], and energy-dispersive X-ray spectroscopy (EDS) [, ] to characterize europium nitrate and its derivatives.
Q3: How does the stability of europium nitrate in solution vary with solvent composition?
A3: Studies indicate that europium nitrate exhibits distinct spectral characteristics in different solvents. For example, its absorption spectrum in a water-alcohol mixture reflects a combination of spectra observed in pure water and pure alcohol [].
Q4: What are the primary applications of europium nitrate?
A4: Europium nitrate serves as a valuable precursor in the synthesis of various materials, particularly europium-doped phosphors for applications like field emission displays [], LEDs [], and long-afterglow phosphors []. It also acts as a dopant in creating luminescent materials for potential applications as optical biolabels and contrast agents in magnetic resonance imaging (MRI) [].
Q5: How does europium nitrate contribute to the properties of materials it's incorporated into?
A5: Europium nitrate, when incorporated into materials like yttrium oxide, enhances their photoluminescence properties. For instance, macroporous europium-doped yttrium oxide particles exhibit higher PL intensity, quantum efficiency, and enhanced red-emission properties compared to non-porous counterparts []. This enhancement stems from the unique electronic structure of europium ions, which enables efficient energy transfer and luminescence.
Q6: Can europium nitrate be used in the synthesis of nanomaterials?
A6: Yes, europium nitrate plays a crucial role in synthesizing various nanomaterials, including europium oxide nanorods [] and Y2O3:Eu nanotubes [, ]. These nanomaterials often exhibit unique properties due to their size and morphology, making them suitable for specific applications.
Q7: Does europium nitrate pose any genetic toxicity?
A7: Research indicates that europium nitrate exhibits genotoxic effects on Vicia faba root tip cells []. Specifically, increasing concentrations of europium nitrate correlate with an increased rate of micronuclei formation and chromosomal aberrations, suggesting potential DNA damage.
Q8: How is europium nitrate used in extraction studies?
A8: Europium nitrate serves as a model compound to investigate the extraction behavior of trivalent actinides and lanthanides, which is crucial for nuclear waste reprocessing and separation processes [, , ].
Q9: What are the future research directions in the field of europium nitrate applications?
A9: Further research on europium nitrate will likely focus on:
- Enhancing the luminescent properties of europium-doped materials by optimizing synthesis parameters and exploring novel host lattices [, ].
- Investigating the potential of europium-based nanomaterials in biomedical applications, such as bioimaging and drug delivery [, ].
- Developing environmentally friendly and cost-effective synthesis methods for europium-containing materials [].
- Understanding the long-term impact of europium nitrate on biological systems and the environment, and developing strategies for its safe handling and disposal [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

